molecular formula C16H11Br2FN2O3 B8555295 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester

Cat. No. B8555295
M. Wt: 458.08 g/mol
InChI Key: DFJQUNSDGHUWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester is a useful research compound. Its molecular formula is C16H11Br2FN2O3 and its molecular weight is 458.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester

Molecular Formula

C16H11Br2FN2O3

Molecular Weight

458.08 g/mol

IUPAC Name

methyl 2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxypyrrolo[2,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C16H11Br2FN2O3/c1-24-16(23)13-14(22)11-10(6-20-13)21(15(18)12(11)17)7-8-2-4-9(19)5-3-8/h2-6,22H,7H2,1H3

InChI Key

DFJQUNSDGHUWQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1O)C(=C(N2CC3=CC=C(C=C3)F)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solid LiHMDS (61.27 g, 0.366 mol), in a 3 L, 3-neck round bottom flask equipped with a 0.5 L pressure equalized addition funnel and an internal temperature probe, was added anhydrous THF (0.5 L). The mixture was placed under nitrogen and immersed in a dry ice-i-PrOH bath. The solution was allowed to stir until the internal temperature reached −78° C. (1.25 h). To this stirring cold solution was added a solution of ethyl 4,5-dibromo-1-(4-fluorobenzyl)-2-({(2-methoxy-2-oxoethyl)[(4-methylphenyl) sulfonyl]amino}methyl)-1H-pyrrole-3-carboxylate (107.43 g, 0.163 mol) in anhydrous THF (0.5 L) at such a rate that the internal temperature does not exceed −70° C. (2 hours). During the course of the addition, a yellow color was first noticed giving way to an orange/yellow solution, which then produced a precipitate and an orange/yellow solution. The reaction was allowed to stir for 30 minutes after the addition was complete, at which point LCMS (sample taken at 15 minutes after addition) indicated the reaction was complete. The mixture was rapidly poured into a 6 L separatory funnel, which had been charged with saturated aq. NH4Cl (1.5 L) and dichloromethane-methanol (95:5, 2 L). The mixture was rapidly shaken to distribute the reaction mixture and quench the reaction. The organic phase was separated; the aq. layer was extracted with dichloromethane-methanol (95:5 v/v, 1 L). The combined organic phases were filtered to remove a fine white precipitate and then dried (Na2SO4). Concentration in vacuo afforded the crude cyclized material as a yellow solid, which was triturated with EtOH (0.6 L) and the resulting white solid was isolated by filtration, washed with anhydrous ethyl ether (50 mL), and dried in a vacuum oven (approx. 20 Torr, 50° C., 16 hours) to give 40.51 g (54.4%) of methyl 2,3-dibromo-1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a powdery white solid after drying in a vacuum oven. The filtrate was concentrated in vacuo and the residue was triturated with diethyl ether/hexanes (50:50 v/v, 0.25 L) to give 10.69 g (14.3%) of methyl 2,3-dibromo-1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a powdery white solid after drying in a vacuum oven (approx. 20 Torr, 50° C., 16 hours). The filtrate was again treated under the same conditions (0.1 L, 50:50 v/v diethyl ether-hexanes) to give an additional 2.39 g (3.2%) for a total yield of 53.59 g (72%). TLC (Merck, CH2C12: EtOAc 50:50, UV-+, cerium molybdate-+): Rf=0.57; LCMS (Eclipse XDB-C8, 0.8 mL/min, gradient 80:20 to 5:95 H2O (+0.1% HOAc):CH3CN—5 minutes, ESI, +mode): RT-3.790 min, m/e=456.9 (55), 458.8 (base), 459.9 (15)-M+, 480.9—M+Na.; 1H-NMR (300 MHz, CDCl3): δ=4.03 (s, 3H), 5.48 (s, 2H), 6.96-7.04 (m, 2H), 7.05-7.12 (m, 2H), 8.28 (s, 1H), 11.60 (s, 1H).
Quantity
61.27 g
Type
reactant
Reaction Step One
Name
ethyl 4,5-dibromo-1-(4-fluorobenzyl)-2-({(2-methoxy-2-oxoethyl)[(4-methylphenyl) sulfonyl]amino}methyl)-1H-pyrrole-3-carboxylate
Quantity
107.43 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
dichloromethane methanol
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
solvent
Reaction Step Four

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